4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide” is a derivative of benzenesulfonamide . Benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents . They have been found to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves various methods . The most common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates . The specific synthesis process for “this compound” is not detailed in the available sources.Scientific Research Applications
Carbonic Anhydrase Inhibition
4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide, along with similar sulfonamide derivatives, has been studied for its potential in inhibiting carbonic anhydrase (CA). These compounds, including benzenesulfonamides, are known to potently inhibit various isoforms of human carbonic anhydrases, such as hCA I, II, IX, and XII. This inhibition is significant because these enzymes are involved in various physiological processes, and their modulation can have therapeutic implications, particularly in tumor-associated enzymes (Gul et al., 2016); (Pacchiano et al., 2011); (Alafeefy et al., 2015).
Anticancer Potential
Several studies have also highlighted the anticancer potential of sulfonamide derivatives. They have been shown to possess cytotoxic activities, with some compounds demonstrating significant tumor selectivity and potency, potentially useful in developing novel anticancer agents (Gul et al., 2016); (Alqasoumi et al., 2010).
Synthesis and Structural Studies
Research has been conducted on the synthesis of various sulfonamide derivatives, including those structurally similar to this compound. These studies focus on understanding the chemical structures and properties of these compounds, which is crucial for their potential application in pharmaceuticals and other fields (Gelbrich et al., 2012).
Pharmaceutical Applications
In addition to their roles in inhibiting carbonic anhydrases and potential anticancer activities, sulfonamide derivatives have been explored for various pharmaceutical applications. These include the development of novel nonsteroidal progesterone receptor antagonists and the study of thiol-activated sources of sulfur dioxide for antimycobacterial agents (Yamada et al., 2016); (Malwal et al., 2012).
Mechanism of Action
Target of Action
The primary target of 4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .
Mode of Action
This compound acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the tumor cells’ ability to regulate pH, which can lead to a decrease in tumor growth .
Biochemical Pathways
The inhibition of CA IX affects the tumor microenvironment . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that produces acidic byproducts. CA IX helps tumor cells manage this acidity. By inhibiting CA IX, this compound disrupts this process, potentially leading to an unfavorable environment for tumor growth .
Result of Action
The inhibition of CA IX by this compound can lead to a decrease in tumor growth . Some derivatives of this compound have shown significant inhibitory effects against cancer cell lines, indicating potential antiproliferative activity .
Action Environment
The action of this compound is influenced by the tumor microenvironment. Factors such as pH, hypoxia, and the presence of other metabolites can affect the efficacy and stability of the compound .
properties
IUPAC Name |
4-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-10-13-5-7-17(8-6-13)23(20,21)19-11-16-9-14-3-1-2-4-15(14)12-22-16/h1-8,16,19H,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBKKPVRUSCLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNS(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.